molecular formula C8H11N3 B2362348 2-Amino-4-(cyclobutyl)pyrimidine CAS No. 1215073-20-3

2-Amino-4-(cyclobutyl)pyrimidine

Cat. No. B2362348
CAS RN: 1215073-20-3
M. Wt: 149.197
InChI Key: BOXAOIOYNZXCGO-UHFFFAOYSA-N
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Description

2-Amino-4-(cyclobutyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S -methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The structure and functional groups of 2-Amino-4-(cyclobutyl)pyrimidine were determined by XRD, NMR, and FTIR studies .


Chemical Reactions Analysis

The microwave synthesis of pyrimidine derivatives was done in a single step. 2-amino-4-chloro-pyrimidine and different substituted amine was transferred into a microwave reaction vial and reacted at 120–140 °C for 15–30 min in the presence of anhydrous propanol triethylamine .


Physical And Chemical Properties Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Antitrypanosomal Activity

2-Amino-4-(cyclobutyl)pyrimidine derivatives have been studied for their potential in treating Trypanosoma brucei infections, which cause sleeping sickness. These compounds have shown promising results in inhibiting the growth of the parasite, offering a pathway to develop new treatments for this neglected tropical disease .

Anti-Malarial Applications

The derivatives of 2-Amino-4-(cyclobutyl)pyrimidine have also been tested against Plasmodium falciparum , the causative organism of malaria. Some compounds exhibited excellent antiplasmodial activity, indicating their potential as alternative treatments to artemisinin-based therapies, especially in regions where resistance to current medications is growing .

Kinase Inhibition for Cancer Therapy

New derivatives of pyrrolo[2,3-d]pyrimidine, structurally related to 2-Amino-4-(cyclobutyl)pyrimidine, have been discovered as potential multi-targeted kinase inhibitors. These compounds, particularly compound 5k, have shown significant cytotoxic effects against various cancer cell lines and are promising candidates for further development as cancer therapeutics .

Apoptosis Induction in Hepatocellular Carcinoma

Among the newly synthesized pyrrolo[2,3-d]pyrimidine derivatives, some have been found to induce apoptosis in HepG2 cells, a type of liver cancer cell. They work by increasing proapoptotic proteins and downregulating anti-apoptotic proteins, suggesting a new avenue for hepatocellular carcinoma treatment .

Structural Confirmation via Proton Detection

The benzylidene protons of the pyrrolo[2,3-d]pyrimidine compounds were detected, providing valuable information for the structural confirmation of these compounds. This application is crucial in the synthesis and validation of new pharmaceutical compounds .

Synthesis of Anti-Inflammatory Agents

2-Amino-4-(cyclobutyl)pyrimidine is involved in the synthesis of compounds with potential anti-inflammatory activities. The synthesis process includes a 4-HO-TEMPO-mediated annulation, which is a key step in creating new medications for inflammatory diseases .

properties

IUPAC Name

4-cyclobutylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-10-5-4-7(11-8)6-2-1-3-6/h4-6H,1-3H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXAOIOYNZXCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(cyclobutyl)pyrimidine

CAS RN

1215073-20-3
Record name 4-cyclobutylpyrimidin-2-amine
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